molecular formula C15H15N3O2S B2663984 N-(1-cyanocyclobutyl)-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide CAS No. 1258705-51-9

N-(1-cyanocyclobutyl)-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide

Cat. No.: B2663984
CAS No.: 1258705-51-9
M. Wt: 301.36
InChI Key: YKWKEIMKXDASFG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide typically involves multiple steps:

    Formation of the Benzothiazine Core: This step often starts with the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazine ring.

    Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyanocyclobutyl halide reacts with the benzothiazine core.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzothiazine ring, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, continuous flow reactors for substitution reactions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanocyclobutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide: can be compared with other benzothiazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyanocyclobutyl group and the carboxamide functionality. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzothiazine derivatives.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18(15(9-16)5-2-6-15)14(20)10-3-4-12-11(7-10)17-13(19)8-21-12/h3-4,7H,2,5-6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWKEIMKXDASFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)SCC(=O)N2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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